molecular formula C8H5BClFO3 B14860035 (5-Chloro-4-fluorobenzofuran-2-yl)boronic acid

(5-Chloro-4-fluorobenzofuran-2-yl)boronic acid

Cat. No.: B14860035
M. Wt: 214.39 g/mol
InChI Key: HDMHOBZONVRXRD-UHFFFAOYSA-N
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Description

(5-Chloro-4-fluorobenzofuran-2-yl)boronic acid is an organoboron compound that features a benzofuran ring substituted with chlorine and fluorine atoms, as well as a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-fluorobenzofuran-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-fluorobenzofuran-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki–Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenolic derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

(5-Chloro-4-fluorobenzofuran-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-4-fluorobenzofuran-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the electrophilic partner.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-4-fluorobenzofuran-2-yl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the benzofuran ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile compound in organic synthesis, particularly in the formation of biaryl compounds through Suzuki–Miyaura coupling .

Properties

Molecular Formula

C8H5BClFO3

Molecular Weight

214.39 g/mol

IUPAC Name

(5-chloro-4-fluoro-1-benzofuran-2-yl)boronic acid

InChI

InChI=1S/C8H5BClFO3/c10-5-1-2-6-4(8(5)11)3-7(14-6)9(12)13/h1-3,12-13H

InChI Key

HDMHOBZONVRXRD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2F)Cl)(O)O

Origin of Product

United States

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